NSC-45576

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NSC-45576 is an inhibitor of CREB-CRE interaction.

Wissenschaftliche Forschungsanwendungen

Enhanced Selective Gene Delivery to Neural Stem Cells

Neural stem cells (NSCs) are crucial for neural development and brain function, making them vital targets for gene and cell replacement therapies. A novel adeno-associated virus variant, AAV r3.45, has shown efficient and selective transduction of adult NSCs both in vitro and in vivo. This enables preferential modulation of adult NSCs in the hippocampus, offering significant potential for advancing investigations of adult neurogenesis (Kotterman, Vazin, & Schaffer, 2015).

Neoliberalism and Indigenous Knowledge in Māori Health Research

The "National Science Challenges" (NSC) in New Zealand, a restructuring of national scientific research funding, exemplifies the commercial applications of scientific knowledge. This study investigates NSC's impact on indigenous Māori health research, revealing tactics to acknowledge cultural diversity while marginalizing Māori participation. Māori health researchers have strategically appropriated NSC rhetoric to contest neoliberal multiculturalism and assert the validity of culturally distinctive knowledge (Prussing & Newbury, 2016).

p57 Controls Adult Neural Stem Cell Quiescence

The cyclin-dependent kinase inhibitor p57kip2 (p57) is essential for maintaining NSC quiescence. This study suggests that reducing p57 in NSCs contributes to the abrogation of NSC quiescence triggered by neurogenic stimuli. Long-term deletion of p57 led to NSC exhaustion and impaired neurogenesis in aged mice, highlighting the significance of p57 in short-term and long-term modulation of neurogenesis (Furutachi, Matsumoto, Nakayama, & Gotoh, 2013).

Neural Stem Cells: Generating and Regenerating the Brain

NSCs have revolutionized neuroscience research, proving the regenerative capacity of the nervous system. They are pivotal in generating, repairing, and altering nervous system function. Advances in reprogramming technology and the use of human somatic cell-derived NSCs could lead to novel therapies for neurological diseases (Gage & Temple, 2013).

Neural Stem Cell Systems: Physiological Players or In Vitro Entities?

This review compares various NSC systems, emphasizing their physiological relevance and relationship to endogenous NSCs. A comprehensive understanding of these systems is crucial for controlling NSC fate and functional integration following transplantation, which could enhance regenerative efforts in injury or disease (Conti & Cattaneo, 2010).

Biphasic Electrical Currents Stimulation for Neural Stem Cells

Biphasic electrical currents (BECs) can significantly increase the proliferation and neuronal differentiation of fetal NSCs. This method holds promise for the development of strategies employing NSCs in treating neurodegenerative diseases like Alzheimer's and Parkinson's (Chang et al., 2011).

Efficient CRISPR/Cas9-assisted Gene Targeting in Neural Stem Cells

This study showcases the potential of CRISPR/Cas9 technology for gene targeting in mammalian NSC lines. It demonstrates successful genetic manipulations including targeted transgene insertion, biallelic knockout, and engineering of glioma mutations, enhancing the possibilities for functional genetic analysis in mammalian NSCs (Bressan et al., 2017).

Neural Stem Cells and Cell Replacement Therapy

This review focuses on the relationship between NSC specification and differentiation, discussing strategies to direct NSCs towards specific neurons or glia. This understanding is crucial for clinical application of NSCs in cell-replacement therapy for neurological disorders (Bithell & Williams, 2005).

Eigenschaften

CAS-Nummer |

1414586-62-1 |

|---|---|

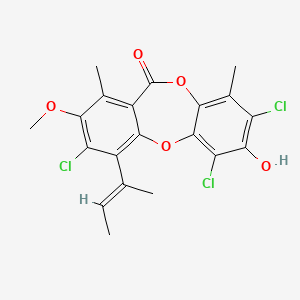

Molekularformel |

C20H14N2O4S |

Molekulargewicht |

378.4 |

IUPAC-Name |

(E)-5-((2-Hydroxynaphthalen-1-yl)diazenyl)naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C20H14N2O4S/c23-19-11-8-13-4-1-2-6-17(13)20(19)22-21-18-7-3-5-14-12-15(27(24,25)26)9-10-16(14)18/h1-12,23H,(H,24,25,26)/b22-21+ |

InChI-Schlüssel |

COUYJSSQPKTVIQ-QURGRASLSA-N |

SMILES |

O=S(C1=CC=C2C(/N=N/C3=C4C=CC=CC4=CC=C3O)=CC=CC2=C1)(O)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NSC45576; NSC 45576; NSC-45576 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

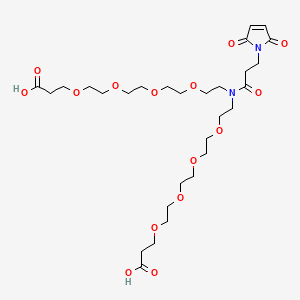

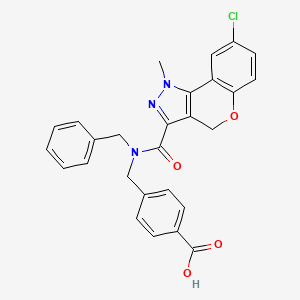

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B609587.png)